PMX-53 -

PMX-53

Catalog Number: EVT-8181300
CAS Number:
Molecular Formula: C47H65N11O7
Molecular Weight: 896.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PMX-53 is classified under the category of peptide antagonists and is derived from the complement system, specifically targeting the C5a component of the complement cascade. This classification places it within the broader context of immunomodulatory agents aimed at mitigating excessive inflammatory responses in various diseases .

Synthesis Analysis

The synthesis of PMX-53 employs solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to form the desired peptide chain. The final structure includes specific residues critical for its biological activity, such as tryptophan and arginine, which are essential for its function as both a CD88 antagonist and an agonist for Mas-related gene X2 .

Purification of PMX-53 is typically achieved through reversed-phase high-performance liquid chromatography (HPLC), ensuring high purity necessary for biological assays. The mass of the synthesized compound is confirmed using matrix-assisted laser desorption ionization/time-of-flight mass spectrometry, which provides accurate molecular weight data to verify successful synthesis .

Molecular Structure Analysis

The molecular structure of PMX-53 can be represented by its amino acid sequence: Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys. This sequence highlights two cysteine residues that can form disulfide bonds, contributing to the structural stability of the peptide. The presence of aromatic residues like phenylalanine and tryptophan suggests potential interactions with hydrophobic regions in target receptors, enhancing binding affinity and specificity.

The molecular weight of PMX-53 is approximately 1,150 Da, and its structure includes key functional groups that facilitate receptor interaction. The specific arrangement of residues plays a critical role in its mechanism of action, influencing how it binds to complement receptors and modulates inflammatory responses .

Chemical Reactions Analysis

PMX-53 primarily engages in biochemical interactions rather than traditional chemical reactions. Its main role involves binding to the C5a receptor on immune cells, inhibiting downstream signaling pathways that lead to inflammation. Notably, PMX-53 has been shown to block C5a-induced calcium mobilization in mast cells, thereby preventing degranulation—a process that releases pro-inflammatory mediators .

In experimental settings, PMX-53 has been utilized to study its effects on neutrophil activation and microvesicle shedding induced by C5a, demonstrating its capacity to modulate immune cell behavior effectively .

Mechanism of Action

The mechanism of action for PMX-53 involves its competitive inhibition at the C5a receptor (CD88). By binding to this receptor, PMX-53 prevents C5a from exerting its pro-inflammatory effects, such as chemotaxis and degranulation in neutrophils and mast cells. The compound's dual role as an agonist for Mas-related gene X2 suggests that it may also promote certain cellular responses under specific conditions.

Research indicates that specific amino acid residues within PMX-53 are crucial for its antagonistic activity against CD88 and agonistic activity at Mas-related gene X2. For instance, modifications to these residues can significantly alter the compound's efficacy .

Physical and Chemical Properties Analysis

PMX-53 exhibits several key physical and chemical properties:

  • Molecular Weight: Approximately 1,150 Da
  • Solubility: Soluble in aqueous buffers typically used in biological assays.
  • Stability: Stability studies indicate that PMX-53 maintains integrity under various storage conditions but may require careful handling due to potential degradation over time.

These properties are essential for determining appropriate dosages and administration routes in clinical applications.

Applications

PMX-53 has significant potential in various scientific applications:

  1. Therapeutic Development: As a complement C5a antagonist, it is being evaluated for treating inflammatory disorders like rheumatoid arthritis and psoriasis.
  2. Research Tool: It serves as a valuable tool in immunological research to study the roles of complement components in inflammation and immune response modulation.
  3. Drug Formulation Studies: Investigations into delivery mechanisms (e.g., using excipients like chitosan) have shown promise in enhancing bioavailability through different administration routes .
Introduction to PMX-53 in Immune Modulation

Historical Context of Complement System-Targeted Therapeutics

The complement system represents an evolutionarily conserved pillar of innate immunity, orchestrating defense mechanisms through opsonization, inflammatory mediator production, and direct pathogen lysis. Central to its inflammatory cascade is complement component 5a (C5a), an 11 kDa glycopolypeptide fragment generated upon enzymatic cleavage of C5. C5a exerts potent chemotactic and proinflammatory effects by activating the C5a receptor 1 (C5a receptor), a class A G protein-coupled receptor expressed on myeloid and non-myeloid cells [5] [6]. Dysregulated C5a generation is implicated across diverse pathologies—rheumatoid arthritis, sepsis, ischemia-reperfusion injury, and neurodegenerative conditions—driving neutrophil infiltration, oxidative burst, and cytokine storms [5] [6].

Early therapeutic strategies focused on broad complement inhibition (e.g., plasma-derived C1 esterase inhibitors for hereditary angioedema). The 2007 approval of eculizumab (anti-C5 monoclonal antibody) for paroxysmal nocturnal hemoglobinuria marked a paradigm shift toward precision inhibition [6]. However, the pharmacokinetic limitations of biologics and their inability to target intracellular C5a receptor signaling spurred interest in synthetic, low-molecular-weight antagonists. Initial peptidomimetics derived from C5a's C-terminal effector domain (residues 65–74) faced stability and bioavailability challenges. This historical landscape set the stage for second-generation cyclic peptides like PMX-53, designed for enhanced receptor affinity and metabolic resistance [8].

Table 1: Key Milestones in Complement-Targeted Drug Development

YearDevelopmentSignificance
1960sCobra venom factor studiesFirst proof-of-concept for complement inhibition
1981Discovery of C5a receptor structureIdentified C5a C-terminus as critical binding region
2007Eculizumab approvalValidated C5 as therapeutic target
1999PMX-53 synthesisIntroduced cyclic peptidomimetic C5a receptor antagonist

Emergence of PMX-53 as a Dual-Activity Peptidomimetic

PMX-53 (chemical formula: C₄₇H₆₅N₁₁O₇; molecular weight: 896.1 g/mol) is a synthetic cyclic hexapeptide with the sequence Acetylated-Phenylalanine-[Ornithine-Proline-ᴅ-cyclohexylalanine-Tryptophan-Arginine], featuring a lactam bridge between Ornithine-2 and Arginine-6 [7] [8]. Its design originated from structure-activity relationship studies of C5a’s C-terminal octapeptide, optimized for C5a receptor antagonism through cyclization and non-natural amino acid incorporation (e.g., ᴅ-cyclohexylalanine enhances hydrophobicity and protease resistance) [1] [8]. Nuclear magnetic resonance spectroscopy reveals a type-II β-turn conformation in residues 3–6, critical for docking into the C5a receptor binding pocket [8].

Unexpectedly, pharmacological characterization revealed PMX-53’s dual functionality:

  • Nanomolar C5a receptor antagonism (IC₅₀ = 20 nM): Competitively inhibits C5a-induced calcium flux and chemotaxis by occupying the orthosteric site within C5a receptor transmembrane helices [1] [7].
  • Low-affinity Mas-related G protein-coupled receptor X2 agonism: At concentrations ≥30 nM, PMX-53 triggers calcium mobilization and degranulation in Mas-related G protein-coupled receptor X2-expressing mast cells [1] [3].

Table 2: Structural and Functional Features of PMX-53 and Analogues

FeaturePMX-53PMX-205
SequenceAc-F[Orn-P-ᴅCha-W-R]HCinn[Orn-P-ᴅCha-W-R]
Molecular Weight896.1 g/mol911.1 g/mol
C5a receptor IC₅₀20 nMComparable to PMX-53
Mas-related G protein-coupled receptor X2 ActivityAgonist (≥30 nM)Reduced agonist activity
Key ModificationN-terminal acetylated phenylalanineN-terminal hydrocinnamate

Structure-function studies demonstrated that tryptophan and arginine residues are indispensable for both activities. Alanine substitution at tryptophan or arginine-to-ᴅ-arginine replacement ablates C5a receptor binding and Mas-related G protein-coupled receptor X2 activation [1]. PMX-205, a structural analogue with N-terminal hydrocinnamate, retains C5a receptor affinity but exhibits diminished Mas-related G protein-coupled receptor X2 agonist activity and improved blood-brain barrier penetration [2] [4].

Rationale for Targeting C5a Receptor and Mas-related G protein-coupled receptor X2 in Inflammatory Pathologies

The therapeutic rationale for dual C5a receptor/Mas-related G protein-coupled receptor X2 engagement stems from their synergistic roles in amplifying inflammatory cascades:

  • C5a receptor signaling: C5a receptor activation on neutrophils, macrophages, and endothelial cells drives chemotaxis, vascular permeability, reactive oxygen species production, and proinflammatory cytokine release (e.g., IL-6, TNF-α). In chronic inflammation, this sustains tissue damage in rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders [5] [6].
  • Mas-related G protein-coupled receptor X2 signaling: Mas-related G protein-coupled receptor X2 is almost exclusively expressed on mast cells, particularly connective tissue-type subsets in skin, lung, and joints. Unlike canonical GPCRs, Mas-related G protein-coupled receptor X2 is activated by diverse cationic ligands—neuropeptides (substance P), antimicrobial peptides (LL-37), and basic secretagogues (compound 48/80)—inducing degranulation and cytokine synthesis (IL-8, MCP-1). This underlies pseudoallergic drug reactions, chronic urticaria, and neurogenic inflammation [3] [9].

Table 3: Disease Implications of C5a Receptor and Mas-related G protein-coupled receptor X2 Pathways

PathologyC5a Receptor RoleMas-related G protein-coupled receptor X2 Role
Rheumatoid ArthritisNeutrophil infiltration; cartilage erosionMast cell protease-driven synovitis
Psoriasis/RosaceaKeratinocyte activation; vascular leakLL-37-induced mast cell degranulation
AsthmaBronchial hyperreactivity; mucus hypersecretionSubstance P-mediated airway mast cell activation
NeurodegenerationMicroglial activation; synaptic lossNeuroinflammation amplification via brain mast cells
AtherosclerosisPlaque macrophage recruitment; foam cell formationMast cell histamine release in plaques

Molecular docking studies indicate that PMX-53 binds C5a receptor deep within its transmembrane helices (primarily helices 3, 5, and 7), stabilizing an inactive conformation that sterically hinders G protein coupling [8]. For Mas-related G protein-coupled receptor X2, PMX-53’s cationic residues interact with acidic pockets in extracellular loops, triggering Gαq-mediated phospholipase C activation and calcium flux [1] [3]. Crucially, Mas-related G protein-coupled receptor X2 activation occurs only at supraphysiological PMX-53 concentrations (>30 nM), suggesting that its in vivo anti-inflammatory effects may dominantly reflect C5a receptor blockade.

Preclinical evidence supports this dual targeting rationale:

  • In murine atherosclerosis models, PMX-53 reduces plaque burden by inhibiting C5a receptor-dependent monocyte recruitment [7].
  • In mast cell-dependent rosacea-like inflammation, PMX-53 exacerbates skin swelling via Mas-related G protein-coupled receptor X2 activation, while its analogue PMX-205 shows efficacy due to reduced Mas-related G protein-coupled receptor X2 agonism [9].

Thus, PMX-53 represents a pharmacologically unique tool compound that exploits interconnected immune pathways. Its capacity to engage both receptors highlights the complexity of immune receptor networks while offering insights for designing next-generation selective modulators [1] [3] [8].

Properties

Product Name

PMX-53

IUPAC Name

2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide

Molecular Formula

C47H65N11O7

Molecular Weight

896.1 g/mol

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)

InChI Key

YOKBGCTZYPOSQM-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.